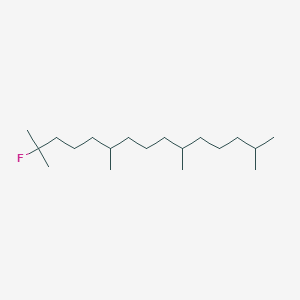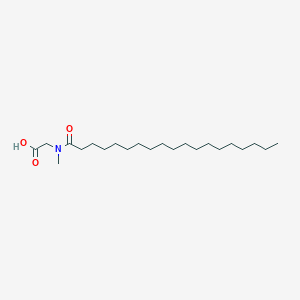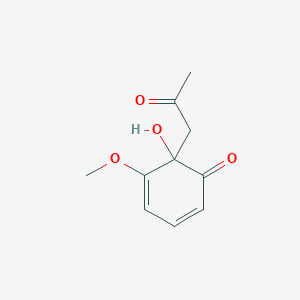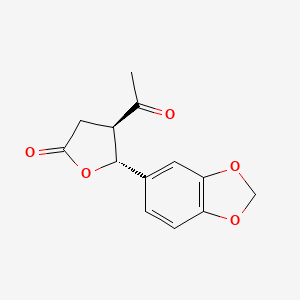
2-Fluoro-2,6,10,14-tetramethylpentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2,6,10,14-tetramethylpentadecane is a fluorinated derivative of 2,6,10,14-tetramethylpentadecane, also known as pristane. This compound is a saturated hydrocarbon with a fluorine atom attached to the second carbon. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,6,10,14-tetramethylpentadecane typically involves the fluorination of 2,6,10,14-tetramethylpentadecane. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective substitution of the hydrogen atom with a fluorine atom at the desired position.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorination techniques to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
2-Fluoro-2,6,10,14-tetramethylpentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can remove the fluorine atom, converting the compound back to its non-fluorinated form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols, ketones, or carboxylic acids.
Reduction: 2,6,10,14-tetramethylpentadecane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
科学的研究の応用
2-Fluoro-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties and reactivity.
Biology: Investigated for its potential effects on biological systems, including its interaction with cell membranes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, which have unique properties like increased chemical resistance and reduced surface tension.
作用機序
The mechanism by which 2-Fluoro-2,6,10,14-tetramethylpentadecane exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, and cell membranes. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
2-Fluoro-2,6,10,14-tetramethylpentadecane can be compared with other fluorinated hydrocarbons and non-fluorinated analogs:
Similar Compounds: 2,6,10,14-tetramethylpentadecane (pristane), 2-chloro-2,6,10,14-tetramethylpentadecane, 2-bromo-2,6,10,14-tetramethylpentadecane.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased chemical stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated and other halogenated counterparts.
特性
CAS番号 |
90304-31-7 |
|---|---|
分子式 |
C19H39F |
分子量 |
286.5 g/mol |
IUPAC名 |
2-fluoro-2,6,10,14-tetramethylpentadecane |
InChI |
InChI=1S/C19H39F/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18H,7-15H2,1-6H3 |
InChIキー |
ZUCJBADDSQVBGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)



![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)


![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)


![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
